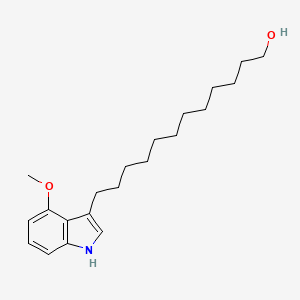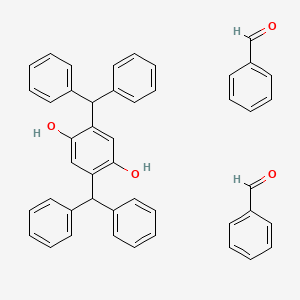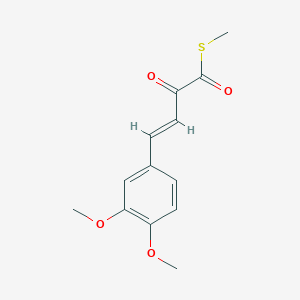![molecular formula C18H19F2NO B12534858 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one CAS No. 861709-19-5](/img/structure/B12534858.png)
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is a chemical compound known for its unique structure and properties. It contains a benzyl group, an ethylamino group, and a difluorophenyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-difluorobenzaldehyde with benzylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The benzyl and ethylamino groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The benzyl and ethylamino groups can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Benzyl(methyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 3-[Benzyl(propyl)amino]-1-(2,4-difluorophenyl)propan-1-one
- 3-[Benzyl(ethyl)amino]-1-(2,4-dichlorophenyl)propan-1-one
Uniqueness
3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one is unique due to the presence of both benzyl and ethylamino groups, which provide a balance of hydrophobic and hydrophilic properties. The difluorophenyl group further enhances its chemical stability and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
861709-19-5 |
|---|---|
Fórmula molecular |
C18H19F2NO |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
3-[benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C18H19F2NO/c1-2-21(13-14-6-4-3-5-7-14)11-10-18(22)16-9-8-15(19)12-17(16)20/h3-9,12H,2,10-11,13H2,1H3 |
Clave InChI |
LLZYIGBRGSKKIH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(=O)C1=C(C=C(C=C1)F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)


![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)









